molecular formula C9H9N3O2 B13665926 Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Cat. No.: B13665926
M. Wt: 191.19 g/mol
InChI Key: ORKJIIFKCYCVQV-UHFFFAOYSA-N
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Description

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. The triazolopyridine scaffold is recognized as a privileged structure in medicinal chemistry, serving as the primary building block for several synthetic pharmacophores, including established drugs like Filgotinib, Dapiprazole, and Trazodone . Its broad-spectrum biological impact makes derivatives of this core structure crucial in the process of developing new drugs . This compound is specifically valuable as a versatile synthetic precursor. Researchers can utilize this building block to explore a wide range of biological activities, leveraging the known pharmacological profile of the triazolopyridine class. Compounds based on this scaffold have demonstrated diverse biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antitubercular, analgesic, and antidepressant effects . Furthermore, recent research highlights the antimalarial potential of [1,2,4]triazolo[4,3-a]pyridine derivatives, identified through virtual screening and molecular docking studies as inhibitors of falcipain-2 in Plasmodium falciparum . The methyl ester functional group at the 5-position offers a reactive handle for further synthetic modification, allowing for the creation of extensive libraries for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-6-10-11-8-5-3-4-7(12(6)8)9(13)14-2/h3-5H,1-2H3

InChI Key

ORKJIIFKCYCVQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

  • Starting materials: 5-amino-1,2,4-triazole-3-carboxylate esters and substituted pyridine derivatives.
  • Cyclocondensation: The key step involves the reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with a 1-phenylbutane-1,3-dione or related diketone in acetic acid under reflux conditions. This reaction forms the fused triazolo[4,3-a]pyridine ring system with an ethyl carboxylate group at the 5-position.

Esterification and Purification

  • The carboxylate group is maintained as a methyl ester (methyl carboxylate) by esterification reactions or by starting with methyl esters.
  • Purification is typically achieved by recrystallization or chromatographic techniques to isolate the pure methyl 3-methyl-triazolo[4,3-a]pyridine-5-carboxylate.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product Description
1 Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione, Acetic acid, reflux Formation of ethyl 5-methyl-triazolo[4,3-a]pyridine-5-carboxylate
2 Methylation Methyl iodide, base (e.g., K2CO3), solvent (e.g., DMF), room temperature Introduction of methyl group at position 3
3 Esterification (if needed) Methanol, acid catalyst (e.g., H2SO4) Conversion to methyl ester if starting from acid
4 Purification Recrystallization or chromatography Isolation of pure methyl 3-methyl-triazolo[4,3-a]pyridine-5-carboxylate

Alternative Synthetic Routes and Modifications

Research shows that alternative methods involve:

  • Chlorination and coupling reactions: Preparation of acid chlorides followed by coupling with amines or hydrazides to form amide derivatives, which can be cyclized to the triazolo ring.
  • Gewald reaction-based synthesis: For related thieno-fused triazolo compounds, the Gewald reaction is used to prepare intermediates that can be further transformed into triazolo derivatives with carboxylate substituents.
  • Hydrazine hydrate and Ni-Raney reduction: Used in some synthetic routes to convert carboxylate esters to carboxamides and further reduce to desired amine derivatives before cyclization.

Analytical and Characterization Data

  • NMR Spectroscopy: Confirms the presence of methyl groups at position 3 and the ester functionality at position 5.
  • Mass Spectrometry: Confirms molecular weight consistent with methyl 3-methyl-triazolo[4,3-a]pyridine-5-carboxylate.
  • X-ray Crystallography: Used in some studies to confirm the fused ring structure and substitution pattern.
  • Melting Point: Typically reported as a sharp melting point indicating purity.

Summary Table of Key Preparation Methods

Method No. Key Reaction Type Starting Materials Key Reagents/Conditions Advantages Limitations
1 Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + diketone Acetic acid, reflux Direct ring formation, good yields Requires careful control of conditions
2 Methylation Cyclized intermediate Methyl iodide, base, DMF Selective methylation Potential for over-alkylation
3 Esterification Carboxylic acid intermediate Methanol, acid catalyst Efficient ester formation Requires purification steps
4 Coupling and Reduction Acid chlorides and hydrazides Hydrazine hydrate, Ni-Raney catalyst Versatile for derivatives Multi-step, requires catalysts

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can produce a variety of substituted triazolopyridine compounds.

Scientific Research Applications

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Ethyl vs.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound may act as a prodrug, as esters are often hydrolyzed in vivo to carboxylic acids (e.g., CAS 1221725-50-3), which are more polar and pharmacologically active .
  • Saturated vs. Aromatic Rings : Hexahydro derivatives (e.g., CAS 1221725-50-3) introduce conformational flexibility, which could alter binding kinetics compared to the rigid aromatic core of the target compound .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely intermediate between the more lipophilic ethyl-substituted analog (CAS 4919-17-6) and the polar carboxylic acid derivative (CAS 1221725-50-3) .
  • Metabolic Stability : The methyl ester group may reduce first-pass metabolism compared to carboxylic acids, extending half-life .

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